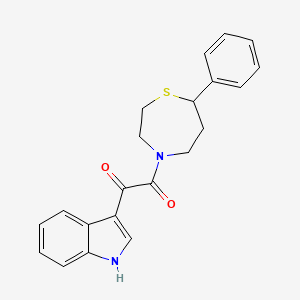

![molecular formula C13H23NO5S B2583835 Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 2309469-05-2](/img/structure/B2583835.png)

Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

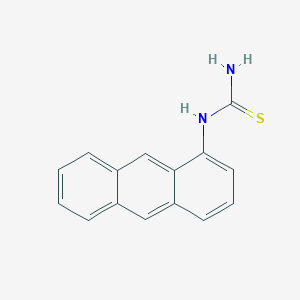

Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate is a chemical compound with the molecular formula C13H23NO5S . It has a molecular weight of 305.4 . The compound is also known by its IUPAC name, tert-butyl 2-oxa-3-thia-4-azaspiro [5.5]undecane-4-carboxylate 3,3-dioxide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO5S/c1-12(2,3)19-11(15)14-9-13(7-5-4-6-8-13)10-18-20(14,16)17 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their connectivity, and any charge or stereochemical information.Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.4 . It is typically stored at temperatures below -10°C to maintain its stability .Applications De Recherche Scientifique

A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids, demonstrating its effectiveness in introducing the Boc group without racemization. This reagent offers advantages over traditional methods due to its solid state and stability, making it a superior alternative for the protection of amino groups in peptide synthesis (Rao et al., 2017).

Synthetic Routes to Bifunctional Compounds

Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, showcasing its potential as a precursor for further selective derivatization. This compound allows for novel compound synthesis, accessing chemical spaces complementary to piperidine ring systems, thus highlighting its utility in the design of new molecular structures (Meyers et al., 2009).

Synergistic Mechanism in Polymer Stabilizers

Investigations into polymer stabilizers have unveiled a synergistic mechanism between phenolic and thiopropionate type antioxidants, with specific compounds such as 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80) demonstrating effective stabilization. This synergy, facilitated by hydrogen bonding, underscores the compound's importance in enhancing the longevity and stability of polymer materials (Yachigo et al., 1992).

Safety Evaluation for Food Contact Materials

The safety of 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl]-2, 4,8,10-tetraoxaspiro[5,5]undecane for use in food contact materials has been evaluated. The assessment concluded that its use as a stabilizer in polyolefins is not a safety concern for consumers under specified conditions, highlighting its applicability in the food industry (EFSA, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

tert-butyl 3,3-dioxo-2-oxa-3λ6-thia-4-azaspiro[5.5]undecane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5S/c1-12(2,3)19-11(15)14-9-13(7-5-4-6-8-13)10-18-20(14,16)17/h4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPZYECJJNSYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCCCC2)COS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)

![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)

![3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2583762.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583772.png)

![N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2583773.png)

![6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2583774.png)